

# Diazodiphenylmethane frontier molecular orbital analysis

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## Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

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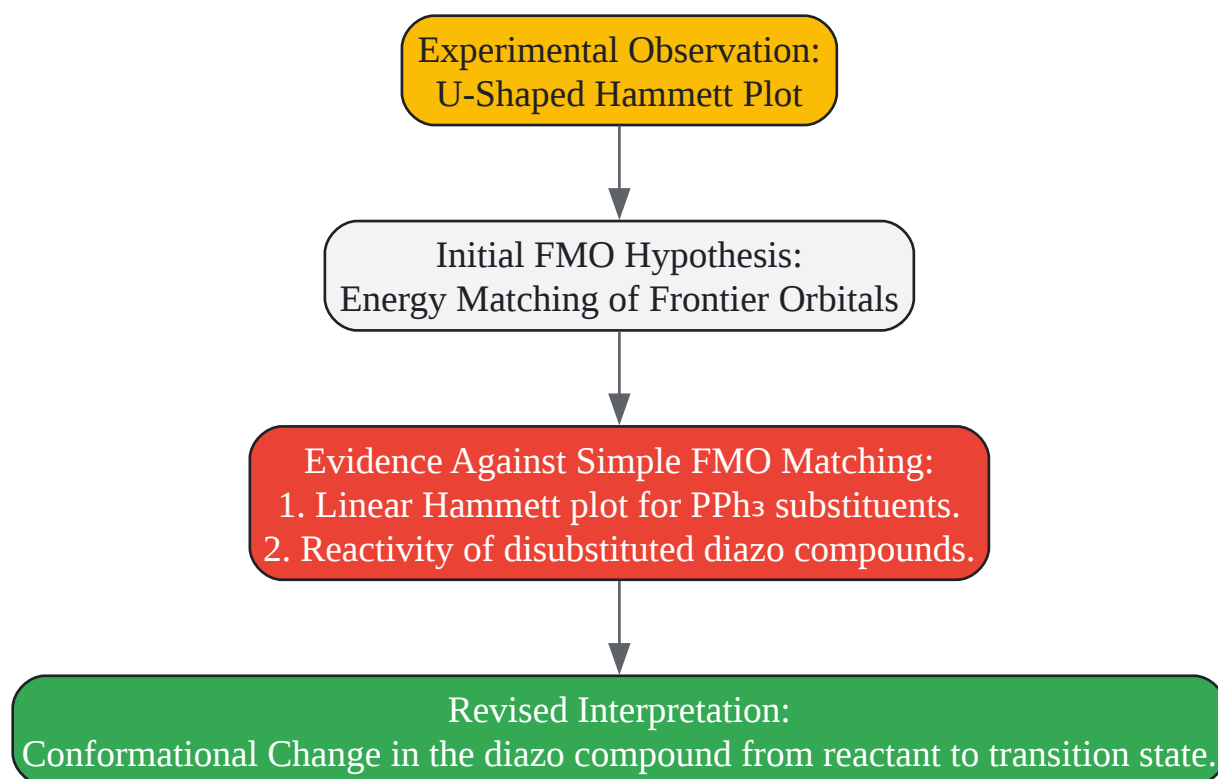
## Key Experimental Finding: The U-Shaped Hammett Plot

The core experimental finding is that the reaction rate of triphenylphosphine with **diazodiphenylmethane** is influenced by substituents on the diazo compound's phenyl rings in an unusual way.

The study analyzed the reaction kinetics and found that both electron-withdrawing and electron-releasing substituents **enhanced** the reaction rate compared to the unsubstituted molecule. This resulted in a **U-shaped Hammett correlation** when reaction rates were plotted against Hammett substituent constants [1].

## Interpretation via Frontier Molecular Orbital Analysis

The initial interpretation and the subsequent revised understanding of this U-shaped curve are summarized below.



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## Experimental Data on Substituent Effects

The table below summarizes the quantitative kinetic data for different substituents, which forms the basis for the U-shaped Hammett plot [1].

Substituent Type	Effect on Reaction Rate	Interpretation
<b>Electron-Donating Groups</b> (e.g., -CH <sub>3</sub> , -OCH <sub>3</sub> )	Rate <b>Increase</b>	Alters the geometry of the diazo compound, facilitating the reaction [1].
<b>Electron-Withdrawing Groups</b> (e.g., -Cl, -NO <sub>2</sub> )	Rate <b>Increase</b>	Alters the geometry of the diazo compound, facilitating the reaction [1].
<b>No Substituent</b> (Diazodiphenylmethane itself)	Baseline Reactivity	Found to be an order of magnitude more reactive than initially expected from simple FMO considerations [1].

## Experimental Protocol Overview

For context, here is a general overview of the key methodologies related to **diazodiphenylmethane** as derived from the search results. Note that the kinetic study itself does not detail its synthesis procedure.

- **Typical Synthesis:** A common high-yielding method involves the oxidation of **benzophenone hydrazone**. Modern procedures often use **oxalyl chloride** with dimethyl sulfoxide (DMSO) (an Swern-type oxidation) in anhydrous tetrahydrofuran (THF) at low temperatures (-50 °C to -78 °C) [2].
- **Kinetic Analysis:** The reaction rates were measured for **diazodiphenylmethane** derivatives with various substituents reacting with triphenylphosphine. The **second-order rate coefficients (k)** were determined and plotted against Hammett substituent constants ( $\sigma$ ) to generate the correlation [1].
- **Safety Considerations:** The synthesis and handling of diazo compounds must be done with caution due to their potential **toxicity, instability, and explosive nature**. Safety precautions like the use of blast shields are recommended [2].

## Conclusion and Research Outlook

This analysis demonstrates that the reactivity of **diazodiphenylmethane** in biphilic reactions is a complex process. While Frontier Molecular Orbital theory provides a starting point, the dominant factor appears to be **conformational changes** rather than simple frontier orbital energy matching [1].

For a more contemporary view, I suggest you:

- **Search for computational chemistry studies** that provide modern molecular orbital calculations and transition state modeling for this reaction.
- **Explore recent literature** on diazo compound reactivity, which may have revisited this classic system with advanced analytical techniques.

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## References

1. Substituent Effects in the Reaction of Triphenylphosphine ... [pubs.rsc.org]

2. diphenyldiazomethane [orgsyn.org]

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